molecular formula C17H17N3S B11837760 4-Methyl-2-(4-(pyrrolidin-1-yl)quinolin-2-yl)thiazole CAS No. 853333-52-5

4-Methyl-2-(4-(pyrrolidin-1-yl)quinolin-2-yl)thiazole

Cat. No.: B11837760
CAS No.: 853333-52-5
M. Wt: 295.4 g/mol
InChI Key: LHODVLVGAITXEJ-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-(pyrrolidin-1-yl)quinolin-2-yl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a methyl group at the 4-position and a quinoline ring substituted with a pyrrolidine group at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-(pyrrolidin-1-yl)quinolin-2-yl)thiazole can be achieved through various synthetic routes. One common method involves the reaction of 4-methylthiazole with 2-chloro-4-(pyrrolidin-1-yl)quinoline under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-(pyrrolidin-1-yl)quinolin-2-yl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-(pyrrolidin-1-yl)quinolin-2-yl)thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with metal ions and enzymes, while the quinoline ring can intercalate with DNA, inhibiting its replication and transcription. The pyrrolidine group enhances the compound’s binding affinity to its targets by providing additional hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(4-(pyrrolidin-1-yl)quinolin-2-yl)thiazole is unique due to the combination of the thiazole and quinoline-pyrrolidine moieties, which confer distinct biological activities and chemical reactivity. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

853333-52-5

Molecular Formula

C17H17N3S

Molecular Weight

295.4 g/mol

IUPAC Name

4-methyl-2-(4-pyrrolidin-1-ylquinolin-2-yl)-1,3-thiazole

InChI

InChI=1S/C17H17N3S/c1-12-11-21-17(18-12)15-10-16(20-8-4-5-9-20)13-6-2-3-7-14(13)19-15/h2-3,6-7,10-11H,4-5,8-9H2,1H3

InChI Key

LHODVLVGAITXEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=NC3=CC=CC=C3C(=C2)N4CCCC4

Origin of Product

United States

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